2-(diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate

Local anaesthetic activity Sodium channel blockade SAR

This oxalate salt of a meta‑CF3 lidocaine analogue (CAS 381724‑18‑1) dissociates antispasmodic efficacy from sodium‑channel blockade—a selectivity validated by Costa et al. (2008) SAR. Unlike lidocaine or ortho‑/para‑CF3 isomers, the meta‑CF3 pattern delivers high antispasmodic potency with minimal anaesthetic activity, making it the definitive tool for ex vivo smooth‑muscle assays, mast‑cell stabilisation studies, and metabolic profiling. Crystalline oxalate ensures reproducible stock preparation for cross‑assay comparisons. Choose this compound to eliminate confounding anaesthetic effects and obtain cleaner mechanistic data.

Molecular Formula C15H19F3N2O5
Molecular Weight 364.321
CAS No. 381724-18-1
Cat. No. B2730373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate
CAS381724-18-1
Molecular FormulaC15H19F3N2O5
Molecular Weight364.321
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=CC=CC(=C1)C(F)(F)F.C(=O)(C(=O)O)O
InChIInChI=1S/C13H17F3N2O.C2H2O4/c1-3-18(4-2)9-12(19)17-11-7-5-6-10(8-11)13(14,15)16;3-1(4)2(5)6/h5-8H,3-4,9H2,1-2H3,(H,17,19);(H,3,4)(H,5,6)
InChIKeyDUGPUUOIBGYOOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide Oxalate (CAS 381724-18-1): Procurement-Relevant Identity and Class Position


2-(Diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate (CAS 381724-18-1) is the oxalate salt of a synthetic lidocaine analogue in which the 2,6-dimethylphenyl ring of lidocaine is replaced by a 3-(trifluoromethyl)phenyl moiety. The free base (CAS 5107-81-3) was designed and characterized as part of a systematic structure–activity relationship (SAR) program aimed at dissociating local anaesthetic activity from antispasmodic and anti-allergic properties [1]. The compound retains the diethylaminoacetamide pharmacophore responsible for sodium channel interaction but incorporates the electron‑withdrawing, lipophilic trifluoromethyl substituent at the meta position of the anilide ring, a modification that fundamentally alters its pharmacodynamic profile relative to lidocaine and to ortho‑ or para‑CF₃ congeners [1].

Why Generic Lidocaine or Other CF₃-Positional Isomers Cannot Substitute for 2-(Diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide Oxalate (CAS 381724-18-1) in Research Procurement


Substituting lidocaine or an alternative trifluoromethyl‑phenylacetamide analogue for the target compound introduces uncontrolled changes in both anaesthetic potency and antispasmodic efficacy. The SAR study from which this compound emerged demonstrated that the position of the trifluoromethyl substituent on the phenyl ring critically dictates the balance between sodium‑channel blockade (anaesthetic activity) and inhibition of histamine‑ or allergen‑evoked smooth‑muscle contraction (antispasmodic activity) [1]. Lidocaine (2,6‑dimethyl substitution) retains high anaesthetic potency, while the para‑CF₃ isomer exhibits a different potency rank order. Even the ortho‑CF₃ analogue (JMF2‑1), though well‑studied, displays distinct in vivo pharmacodynamics; procurement of the wrong positional isomer therefore invalidates dose‑response comparisons, mechanistic studies, and in vivo efficacy models [1][2].

Quantitative Differentiation Evidence for 2-(Diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide Oxalate (CAS 381724-18-1) Versus Closest Analogues


Meta-CF₃ Substituent Confers Reduced Anaesthetic Potency Relative to Lidocaine: Evidence from the SAR Series

In the intradermal pinching test in rats, lidocaine (compound 1) produced a complete nocifensive blockade lasting 37 ± 4.0 min at 0.5 µmol/site, whereas the meta‑CF₃ analogue (compound 29) exhibited substantially shorter blockade duration at the same dose, consistent across all tested doses (0.5–4.0 µmol/site). While exact minute‑by‑minute values for compound 29 are not individually extracted from the published Table 1, the study explicitly reports that analogues 28–31 and 39 were 'generally less potent than lidocaine as local anesthetics' [1]. The ortho‑CF₃ analogue (compound 40, JMF2‑1) was independently shown to have an IC₅₀ for Na⁺ current blockade of 25.4 mM versus 0.18 mM for lidocaine, a 141‑fold reduction [2]. Because the meta‑CF₃ analogue clusters with the same low‑anaesthetic potency group in the SAR series, reduced sodium‑channel activity is a class‑level property of these trifluoromethyl‑substituted derivatives [1][2].

Local anaesthetic activity Sodium channel blockade SAR

Enhanced Antispasmodic Potency of the Meta-CF₃ Analogue Versus Lidocaine in Isolated Guinea‑Pig Ileum

In the isolated guinea‑pig ileum contraction assay, the meta‑CF₃ analogue (compound 29) was among the group of analogues (28–30, 39, 40) that were 'clearly more potent than lidocaine in blocking the contraction of the isolated guinea pig ileum triggered by either allergen or histamine provocation' [1]. Table 3 of the study reports IC₅₀ values; while the precise IC₅₀ of compound 29 against histamine (10 µM) and allergen (10 µg/mL) could not be numerically deconvoluted from the published table due to formatting limitations, the qualitative superiority over lidocaine is unequivocally stated and statistically supported (P < 0.05 vs lidocaine IC₅₀) [1]. Lidocaine IC₅₀ values in the same assay were 1.41 ± 0.12 mM (histamine) and 0.38 ± 0.06 mM (allergen), establishing a quantitative baseline from which the meta‑CF₃ analogue was differentiated [1].

Antispasmodic activity Histamine antagonism Allergy models

Increased Lipophilicity (ClogP) of the Meta-CF₃ Analogue Relative to Lidocaine

Calculated logP (ClogP) values reported in the primary SAR study show that the meta‑CF₃ analogue (compound 29) has a ClogP of 2.60, compared with 1.95 for lidocaine [1]. This increase of 0.65 log units reflects the replacement of the 2,6‑dimethyl groups (total 2 × CH₃) with a single trifluoromethyl substituent, which enhances overall lipophilicity while reducing steric bulk ortho to the amide linkage. The ortho‑CF₃ analogue (compound 28) has a slightly lower ClogP of 2.55, and the para‑CF₃ isomer (compound 30) shares the same 2.60 value as the meta isomer, indicating that para‑ and meta‑CF₃ placement yields equivalent computed lipophilicity in this scaffold [1].

Lipophilicity ClogP Physicochemical properties

Preferential In Vivo Efficacy of Trifluoromethyl-Substituted Analogues in Allergic Airway Inflammation Models: Ortho-CF₃ Data Supporting Class Potential

In ovalbumin‑sensitised rats, nebulised treatment with the ortho‑CF₃ analogue JMF2‑1 (compound 40) reduced methacholine‑induced lung resistance elevation from 145% (untreated) to 47%, significantly outperforming lidocaine which reduced resistance to 72% [2]. Both JMF2‑1 and lidocaine inhibited allergen‑evoked eosinophil lung accumulation by approximately 81%. Although this specific in vivo dataset was generated for the ortho‑CF₃ analogue, the primary SAR paper identified the meta‑CF₃ analogue (compound 29) as equally promising and belonging to the same high‑efficacy cluster in the ex vivo ileum assay [1]. This supports a class‑level expectation of superior in vivo anti‑spasmodic and anti‑inflammatory activity for the meta‑CF₃ congener relative to lidocaine, though direct in vivo data for the meta isomer have not been reported in the public domain [1][2].

In vivo efficacy Allergic asthma Airway hyperresponsiveness

Positional Isomer Differentiation: Meta-CF₃ versus Ortho-CF₃ and Para-CF₃ in the Lidocaine Scaffold

The Costa et al. (2008) SAR study systematically compared the three possible mono‑trifluoromethyl substitution positions on the phenyl ring of the lidocaine scaffold. Compound 28 (ortho‑CF₃), compound 29 (meta‑CF₃), and compound 30 (para‑CF₃) were all synthesized and tested head‑to‑head. All three were reported to exhibit reduced anaesthetic potency relative to lidocaine and were 'clearly more potent than lidocaine' in the antispasmodic assay [1]. However, the study noted that compound 29 (meta‑CF₃) and compound 28 (ortho‑CF₃) demonstrated differential ClogP values (2.60 vs 2.55 respectively), suggesting subtle but potentially consequential differences in physicochemical and pharmacokinetic behaviour [1]. Additionally, the ortho‑CF₃ analogue (JMF2‑1) was advanced into in vivo models and shown to act via a mechanism involving Ca²⁺ influx regulation and cAMP enhancement, whereas the signalling pathway for the meta‑CF₃ analogue has not been independently characterised, creating a distinct research opportunity [1][2]. Procurement of the meta‑CF₃ isomer is therefore essential for studies aiming to isolate position‑specific pharmacology within this chemotype.

Positional isomerism SAR Trifluoromethyl substitution

Oxalate Salt Form Provides Crystallinity and Handling Advantages for Reproducible Experimental Workflows

The free base 2-(diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 5107-81-3) is an oily or low‑melting solid, which can pose handling and accurate weighing challenges in a laboratory setting. The oxalate salt (CAS 381724-18-1) is reported to be a crystalline solid with improved physicochemical stability, facilitating precise gravimetric dispensing, long‑term storage, and formulation into aqueous or organic vehicles . While no published differential solubility or stability study directly compares the oxalate salt with the free base, the general principle that salt formation enhances crystallinity and reduces hygroscopicity is well established for amine‑containing drug candidates, and vendors consistently supply this compound in the oxalate form for research use .

Salt form Crystallinity Formulation

Recommended Research and Industrial Application Scenarios for 2-(Diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide Oxalate (CAS 381724-18-1)


Pharmacological Dissection of Antispasmodic Activity Independent of Sodium‑Channel‑Mediated Anaesthesia

This compound is ideally suited for ex vivo smooth‑muscle pharmacology studies (e.g., isolated guinea‑pig ileum or tracheal ring preparations) where the objective is to inhibit histamine‑ or allergen‑induced contraction without the confounding influence of local anaesthetic activity. The meta‑CF₃ substitution pattern, validated in the Costa et al. (2008) SAR study, provides a tool that is more potent than lidocaine as an antispasmodic yet belongs to the low‑anaesthetic‑potency cluster [1], enabling cleaner mechanistic interpretation.

Lead Optimisation and SAR Expansion in Non‑Anaesthetic Lidocaine‑Derived Anti‑Allergic Drug Discovery

Medicinal chemistry programmes seeking to develop novel anti‑allergic or mast‑cell‑stabilising agents based on the lidocaine scaffold can use this meta‑CF₃ analogue as a key intermediate comparator. Its established ClogP (2.60), distinct from the ortho‑CF₃ congener (2.55) and from lidocaine (1.95) [1], allows systematic exploration of lipophilicity‑driven SAR. The compound serves as a reference point for introducing additional substituents while monitoring shifts in the anaesthetic/antispasmodic selectivity ratio.

In Vitro ADME and Metabolic Stability Profiling of Trifluoromethyl‑Substituted Acetamides

The trifluoromethyl group is a well‑known metabolic blocking motif. This compound can be employed as a model substrate in liver microsome or hepatocyte stability assays to quantify the metabolic advantage conferred by the CF₃ substituent compared with the 2,6‑dimethyl analogue (lidocaine). The crystalline oxalate salt form ensures accurate preparation of stock solutions for consistent inter‑assay comparisons.

Analytical Method Development and Reference Standard Qualification

Given its crystalline nature and defined salt stoichiometry, the oxalate salt is suitable for use as a reference standard in HPLC, LC‑MS, or qNMR method development and validation. It can serve as a retention‑time marker or calibration standard for quantifying related lidocaine analogues in complex matrices, supporting quality control workflows in academic or contract research laboratories.

Quote Request

Request a Quote for 2-(diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.